6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that contains a benzoxazole core substituted with a chloro group and a trifluoromethyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethyl Piperidine Moiety: The final step involves the nucleophilic substitution reaction between the chlorinated benzoxazole and 4-(trifluoromethyl)piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the benzoxazole core provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole
- 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzimidazole
Uniqueness
Compared to similar compounds, 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole exhibits unique properties due to the presence of the benzoxazole core, which imparts distinct electronic and steric characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c14-9-1-2-10-11(7-9)20-12(18-10)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMITHACGJNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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